molecular formula C24H22FN3O4S B2358423 N1-(4-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898448-11-8

N1-(4-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2358423
CAS RN: 898448-11-8
M. Wt: 467.52
InChI Key: RKSCMVWVBZQNLS-UHFFFAOYSA-N
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Description

N1-(4-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antitumor Activities and Mechanisms

Research has shown that compounds structurally related to N1-(4-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exhibit significant antitumor activities. For instance, derivatives containing the 2-oxoquinoline structure were synthesized using a one-pot three-component method and evaluated for antitumor activities against various cancer cell lines. These compounds showed moderate to high levels of antitumor activities, with some exhibiting potent inhibitory activities comparable to the positive control, 5-fluorouracil. The mechanism of action for one representative compound mainly arrested cancer cells in the S and G2 phases and induced apoptosis (Fang et al., 2016).

Another study focused on novel 2-PQ derivatives designed and synthesized for cytotoxic activity evaluation. These analogues exhibited significant inhibitory activity against tested tumor cell lines, with one analogue, 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one, showing selective inhibition of cancer cell lines in National Cancer Institute evaluation. Preliminary studies suggested significant effects on the tyrosine autophosphorylation of the insulin-like growth factor-1 receptor (IGF-1R), indicating a potential mechanism of action (Chou et al., 2010).

Crystal Structure and Molecular Arrangement

The crystal structure of compounds related to N1-(4-fluorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide has been elucidated to understand their molecular arrangement and potential interactions. For example, the crystal structure of 7-(4-fluorophenyl)-5,6,7,14-tetrahydroquinolino[4,3-b]benzo[f]-quinolin-6-one N,N-dimethylformamide solvate was determined, revealing the monoclinic space group and the adoption of a boat confirmation by the central 1,4-dihydropyridine ring. Such structural insights are crucial for understanding the molecular basis of the compounds' biological activities (Wang et al., 2006).

properties

IUPAC Name

N-(4-fluorophenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4S/c1-16-4-12-21(13-5-16)33(31,32)28-14-2-3-17-6-9-20(15-22(17)28)27-24(30)23(29)26-19-10-7-18(25)8-11-19/h4-13,15H,2-3,14H2,1H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSCMVWVBZQNLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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